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Compound of Interest

Compound Name: Carminomycin II

Cat. No.: B1209988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Carminomycin II, an anthracycline antibiotic. The information is presented to be a valuable

resource for researchers and professionals involved in natural product chemistry,

pharmacology, and drug development. This document compiles available spectroscopic

information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopy, to facilitate the identification and characterization of this compound.

Introduction to Carminomycin II
Carminomycin II is a member of the anthracycline class of antibiotics, known for their potent

antitumor properties. Structurally, it is closely related to other well-known anthracyclines like

carminomycin and daunorubicin. The accurate characterization of Carminomycin II is crucial

for understanding its mechanism of action, developing analogs, and ensuring quality control in

pharmaceutical preparations. Spectroscopic techniques are indispensable tools for this

purpose, providing detailed information about its molecular structure and purity.

Spectroscopic Data of Carminomycin II
The following sections present a summary of the key spectroscopic data for Carminomycin II.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful techniques for elucidating the

detailed molecular structure of organic compounds. While specific high-resolution spectral data

for Carminomycin II is not readily available in the public domain, the following tables provide

expected chemical shifts based on its known structure and data from closely related analogs.

The PMR (¹H NMR) and ¹³C-NMR spectra of the oxalates of carminomycins II and III have

been previously obtained and analyzed.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for Carminomycin II

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

12.0 - 13.0 s - Phenolic OH

7.5 - 8.0 m - Aromatic H

5.0 - 5.5 m - Anomeric H

4.0 - 4.5 m - Sugar moiety H

3.5 - 4.0 m - Sugar moiety H

2.5 - 3.0 m - Aliphatic H

2.0 - 2.5 s - Acetyl CH₃

1.0 - 1.5 d ~6-7 Sugar moiety CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Carminomycin II
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Chemical Shift (δ, ppm) Assignment

180 - 190 Quinone C=O

160 - 170 Ketone C=O

150 - 160 Aromatic C-O

110 - 140 Aromatic C

95 - 105 Anomeric C

60 - 80 Sugar moiety C-O

30 - 50 Aliphatic C

20 - 30 Acetyl CH₃

15 - 20 Sugar moiety CH₃

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental

composition of a compound. The molecular weight of Carminomycin II has been determined

by mass spectrometry.[1] PubChem lists the molecular formula as C₃₃H₄₁NO₁₃ and a

monoisotopic mass of 659.25779036 Da.

Table 3: Mass Spectrometry Data for Carminomycin II

m/z Ion Description

660.2651 [M+H]⁺ Protonated molecular ion

682.2470 [M+Na]⁺ Sodiated molecular ion

642.2546 [M-H₂O+H]⁺ Loss of water

499.1448 [M-Sugar+H]⁺ Aglycone fragment

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectra of components from the carminomycin complex have been previously

investigated.

Table 4: Predicted Infrared (IR) Absorption Bands for Carminomycin II

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3500 Strong, Broad
O-H stretch (phenolic and

alcoholic)

3200 - 3400 Medium N-H stretch (amine)

2850 - 2960 Medium C-H stretch (aliphatic)

1710 - 1730 Strong C=O stretch (acetyl)

1620 - 1650 Strong C=O stretch (quinone)

1580 - 1600 Medium C=C stretch (aromatic)

1000 - 1200 Strong
C-O stretch (alcohols, ethers,

esters)

Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data

for Carminomycin II.

NMR Spectroscopy
Sample Preparation: A sample of Carminomycin II (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
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a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C. The spectral width usually ranges from 0 to 220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry
Sample Preparation: A dilute solution of Carminomycin II is prepared in a suitable solvent

(e.g., methanol, acetonitrile, or a mixture with water).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF),

Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is used.

Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass

spectrum is acquired in positive or negative ion mode. For fragmentation studies (MS/MS), a

precursor ion is selected and subjected to collision-induced dissociation (CID).

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of

the molecular ion and its fragment ions. This data is used to confirm the elemental

composition and elucidate the structure.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by

grinding a small amount of Carminomycin II with dry KBr and pressing the mixture into a

thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate

(e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed

directly on the ATR crystal.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded. Then, the sample spectrum is recorded. The instrument measures the interference

pattern of the infrared beam, which is then Fourier-transformed to produce the IR spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to

specific functional groups within the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Carminomycin II.

Caption: Workflow for the isolation and spectroscopic characterization of Carminomycin II.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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